molecular formula C15H23N3O2 B3003558 2,2-Dimethyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one CAS No. 2034431-67-7

2,2-Dimethyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one

Cat. No.: B3003558
CAS No.: 2034431-67-7
M. Wt: 277.368
InChI Key: XUQKHRQRBIKNNW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.368. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. It is structurally similar to certain therapeutic agents such as imatinib , which specifically inhibits the activity of tyrosine kinases

Mode of Action

Based on its structural similarity to imatinib , it might interact with its target by inhibiting the activity of tyrosine kinases . This inhibition could lead to a decrease in the phosphorylation of proteins, thereby affecting cell signaling pathways.

Biochemical Pathways

If it acts similarly to imatinib , it could affect pathways involving tyrosine kinases, which play a crucial role in cell signaling and growth.

Pharmacokinetics

Its solubility and molecular weight suggest that it could be absorbed and distributed in the body

Result of Action

If it acts similarly to imatinib , it could lead to a decrease in the proliferation of cells, thereby affecting the growth of certain types of cells.

Properties

IUPAC Name

2,2-dimethyl-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11-16-8-7-13(17-11)20-12-6-5-9-18(10-12)14(19)15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQKHRQRBIKNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.